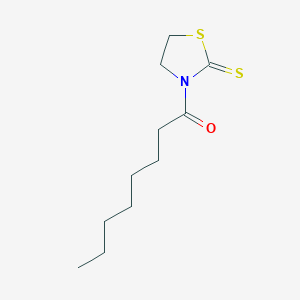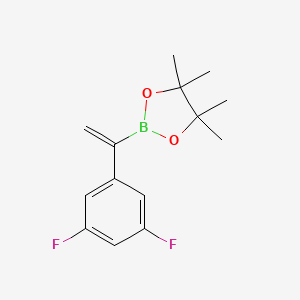
1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the difluorophenyl group enhances its reactivity and selectivity in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester typically involves the reaction of 3,5-difluorophenylboronic acid with vinylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone derivatives.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Coupling Products: Formation of biaryl or diaryl compounds.
Oxidation Products: Alcohols or ketones.
Substituted Products: Various substituted vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and receptor analogs.
Medicine: Utilized in the synthesis of drug candidates and biologically active compounds.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the vinyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. The difluorophenyl group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Vinylboronic Acid Pinacol Ester: A closely related compound with similar reactivity but lacking the difluorophenyl group.
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions but with different electronic properties.
Uniqueness: 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This enhances its reactivity and selectivity in various chemical transformations, making it a preferred choice in specific synthetic applications.
Eigenschaften
Molekularformel |
C14H17BF2O2 |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
2-[1-(3,5-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF2O2/c1-9(10-6-11(16)8-12(17)7-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3 |
InChI-Schlüssel |
WOHBPJGFOMENEJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


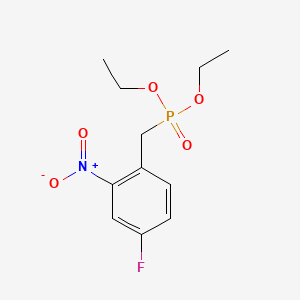
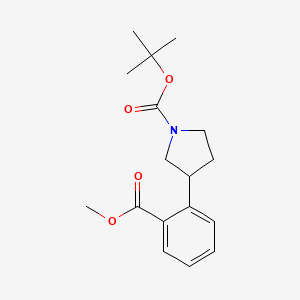
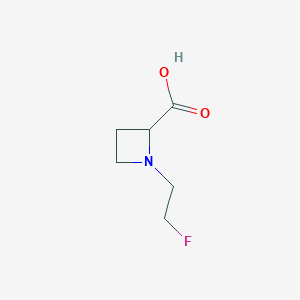
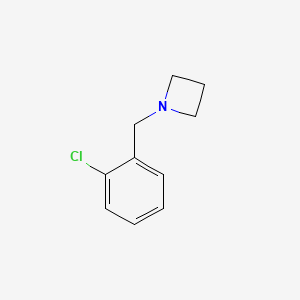
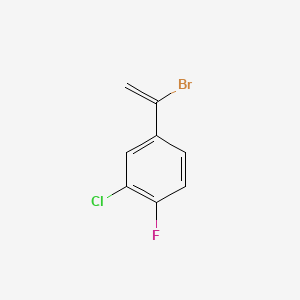
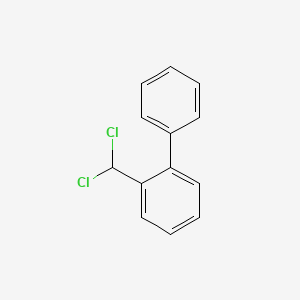
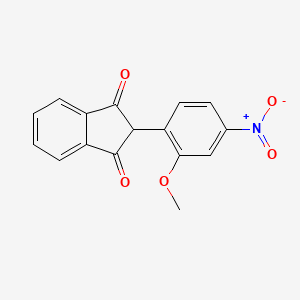
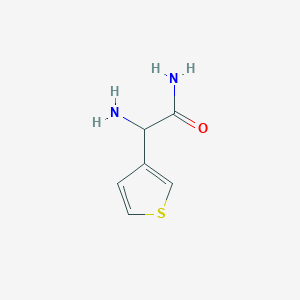
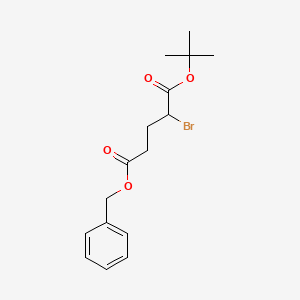
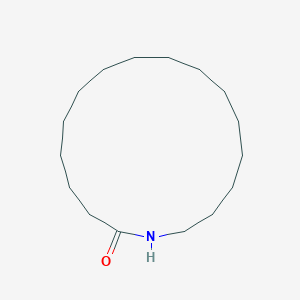
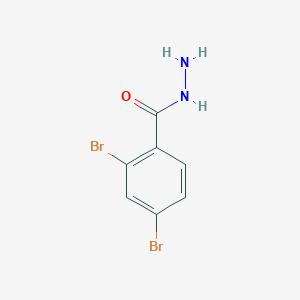
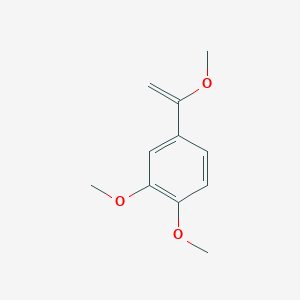
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
